molecular formula C15H12N4O4S2 B2755477 ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate CAS No. 1021262-83-8

ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate

Cat. No.: B2755477
CAS No.: 1021262-83-8
M. Wt: 376.41
InChI Key: FMEGKAZSVGYDEI-UHFFFAOYSA-N
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Description

Ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate is an organic compound characterized by its complex structure involving multiple functional groups, including thioxotetrahydropyrimidinyl, amino, and benzothiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One possible route includes:

  • Formation of Intermediate 1: : The synthesis begins with the preparation of 4,6-dioxo-2-thioxotetrahydropyrimidine. This involves the cyclization of appropriate precursors under acidic or basic conditions.

  • Condensation: : The intermediate is then reacted with ethyl benzo[d]thiazole-6-carboxylate under controlled conditions to form the desired compound.

Industrial Production Methods

While specific industrial production methods are proprietary, they generally involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. High-performance liquid chromatography (HPLC) is often used to purify the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Under oxidative conditions, the compound can undergo transformations leading to more oxidized derivatives.

  • Reduction: : Reduction reactions can be applied to specific functional groups within the molecule, potentially altering its reactivity and properties.

  • Substitution: : Substitution reactions, particularly on the benzothiazole ring, can yield various derivatives with different substituents.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

  • Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Substituents: : Halides, amines, and other nucleophiles depending on the desired substitution

Major Products

The major products of these reactions can vary but typically involve modified versions of the parent compound, with changes primarily on the benzothiazole or pyrimidine rings.

Scientific Research Applications

Ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate has a wide range of applications:

  • Chemistry: : Used as a precursor in the synthesis of more complex molecules.

  • Medicine: : Research is ongoing into its potential as an antimicrobial, antiviral, or anticancer agent.

  • Industry: : Could be used in the manufacture of specialty chemicals and materials.

Comparison with Similar Compounds

Ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate stands out due to its unique combination of functional groups. Similar compounds include:

  • Ethyl benzo[d]thiazole-6-carboxylate

  • 4,6-dioxo-2-thioxotetrahydropyrimidine

  • Benzothiazole derivatives

Biological Activity

Ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H20N4O6S2C_{21}H_{20}N_{4}O_{6}S_{2} with a molecular weight of approximately 488.5 g/mol. Its structure includes a benzothiazole ring and a tetrahydropyrimidine moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC21H20N4O6S2C_{21}H_{20}N_{4}O_{6}S_{2}
Molecular Weight488.5 g/mol
CAS Number1021230-16-9

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. These methods may include:

  • Formation of the Tetrahydropyrimidine Moiety : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Benzothiazole Ring : This can be accomplished via nucleophilic substitution or condensation reactions.
  • Final Esterification : The carboxylic acid group is converted to an ester form using ethyl alcohol.

Biological Activities

Preliminary studies have indicated that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Compounds with similar structural motifs have demonstrated antibacterial and antifungal properties. For instance, derivatives of benzothiazoles have shown effectiveness against various pathogens, suggesting potential antimicrobial activity for this compound as well .
    • Case Study : A related compound demonstrated minimal inhibitory concentrations (MICs) against multiple bacterial strains at concentrations as low as 50 µg/mL .
  • Anticancer Potential : The compound's structure suggests it may interact with cellular pathways involved in cancer proliferation. Similar thiazole derivatives have shown selective cytotoxicity against tumorigenic cell lines while sparing normal cells .
    CompoundEC50 (ng/mL)Cell Line Tested
    Compound 15a32WI-38 VA-13 (tumorigenic)
    Compound 15b30WI-38 VA-13 (tumorigenic)
  • Enzyme Inhibition : Research on structurally similar compounds has revealed their ability to inhibit specific enzymes involved in cancer progression, such as protein kinases.

The precise mechanisms through which this compound exerts its biological effects require further investigation. However, preliminary data suggest interactions with various biomolecules, potentially affecting signaling pathways related to cell growth and apoptosis.

Properties

IUPAC Name

ethyl 2-[(E)-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4S2/c1-2-23-13(22)7-3-4-9-10(5-7)25-15(17-9)16-6-8-11(20)18-14(24)19-12(8)21/h3-6H,2H2,1H3,(H3,18,19,20,21,24)/b16-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIFDDUSDOIYFW-OMCISZLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)N=CC3=C(NC(=S)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)/N=C/C3=C(NC(=S)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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